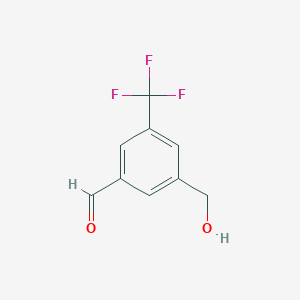

3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde

描述

3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to a benzaldehyde core. The trifluoromethyl group is known for its significant role in enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of organic compounds . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

属性

IUPAC Name |

3-(hydroxymethyl)-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-4,14H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJCDOCNLXQVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289165-43-0 | |

| Record name | 3-(hydroxymethyl)-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Oxidation of Benzyl Alcohol Precursors

The most direct route involves oxidizing 3-(hydroxymethyl)-5-(trifluoromethyl)benzyl alcohol to the corresponding aldehyde. This method mirrors the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol to 3,5-bis(trifluoromethyl)benzaldehyde using catalytic 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and copper(II) acetate in acetonitrile/water (90% yield). For the target compound, analogous conditions would likely apply:

Procedure :

- Dissolve 3-(hydroxymethyl)-5-(trifluoromethyl)benzyl alcohol (5.0 mmol) in acetonitrile (5 mL) and water (10 mL).

- Add TEMPO (0.05 mmol) and Cu(OAc)₂ (0.05 mmol).

- Stir at 20°C for 6 hours under aerobic conditions.

- Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography.

Key Considerations :

- The electron-withdrawing trifluoromethyl group may slow oxidation kinetics, necessitating extended reaction times.

- Overoxidation to carboxylic acids is mitigated by TEMPO’s selectivity for primary alcohols.

Reductive Amination and Subsequent Oxidation

A two-step approach leverages reductive amination followed by oxidative cleavage. This strategy is exemplified in the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)-2-methyl-2H-tetrazol-5-amine, where 3,5-bis(trifluoromethyl)benzaldehyde reacts with tetrazole amines under reflux. Adapting this for the target compound:

Step 1: Imine Formation

- React 5-(trifluoromethyl)benzaldehyde with a hydroxymethyl-containing amine (e.g., 2-aminoethanol) in toluene under reflux.

- Use molecular sieves to drive imine formation.

Step 2: Sodium Borohydride Reduction

Step 3: Oxidative Cleavage

- Treat the amine with ozone or RuO₄ to regenerate the aldehyde functionality.

Challenges :

- Regioselective introduction of the hydroxymethyl group requires careful substrate design.

- Oxidative cleavage conditions must preserve the trifluoromethyl group.

Directed Ortho-Metalation and Formylation

Directed metalation strategies enable precise functionalization of aromatic rings. For example, 3,5-bis(trifluoromethyl)benzaldehyde is synthesized via Friedel-Crafts acylation, though electron-withdrawing groups complicate electrophilic substitution. A potential route for the target compound involves:

Procedure :

- Protect 5-(trifluoromethyl)benzaldehyde as its dimethyl acetal.

- Use a directing group (e.g., methoxy) at position 3 to facilitate lithiation.

- Quench the lithiated intermediate with formaldehyde to introduce the hydroxymethyl group.

- Deprotect the acetal to regenerate the aldehyde.

Optimization Notes :

- Low temperatures (−78°C) enhance regioselectivity.

- Bulky ligands on the lithium reagent may suppress undesired side reactions.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling offers modular access to polysubstituted benzaldehydes. Suzuki-Miyaura coupling could install the hydroxymethyl group post-formylation:

Step 1: Bromination

- Brominate 5-(trifluoromethyl)benzaldehyde at position 3 using N-bromosuccinimide (NBS) under radical conditions.

Step 2: Suzuki Coupling

Yield Limitations :

- Electron-deficient aryl bromides exhibit sluggish reactivity in Suzuki couplings.

- Steric hindrance from the trifluoromethyl group may necessitate elevated temperatures.

Hydroxymethylation via Mannich Reaction

The Mannich reaction introduces aminoalkyl groups, which can be hydrolyzed to hydroxymethyl. While atypical for benzaldehydes, this method is feasible with protected aldehydes:

Procedure :

- Protect the aldehyde as an acetal.

- Perform Mannich reaction with formaldehyde and a secondary amine.

- Hydrolyze the Mannich base to release the hydroxymethyl group.

- Deprotect the acetal.

Drawbacks :

- Competing polymerization of formaldehyde complicates reaction control.

- Acidic hydrolysis conditions may degrade the trifluoromethyl group.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

化学反应分析

Types of Reactions

3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and radical initiators for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing critical roles.

Major Products

The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, and substituted benzaldehyde derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

科学研究应用

3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the development of pharmaceuticals, where the trifluoromethyl group enhances drug properties.

作用机制

The mechanism of action of 3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The hydroxymethyl and aldehyde groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s reactivity and biological activity .

相似化合物的比较

Similar Compounds

Similar compounds include other trifluoromethylated benzaldehydes and hydroxymethylated aromatic compounds. Examples are:

- 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde

- 3-(Trifluoromethyl)benzaldehyde

Uniqueness

3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which confer distinct chemical and physical properties.

生物活性

3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde is an organic compound notable for its unique structural features, including a hydroxymethyl group and a trifluoromethyl group attached to a benzaldehyde core. These functional groups enhance the compound's lipophilicity, metabolic stability, and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

The chemical structure of 3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde can be represented as follows:

- Molecular Weight : 202.14 g/mol

- Melting Point : Not specified in the available literature.

The biological activity of 3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde is largely attributed to its functional groups. The trifluoromethyl group enhances lipophilicity, allowing for better interaction with biological membranes and proteins. The hydroxymethyl and aldehyde functionalities can form hydrogen bonds and participate in redox reactions, influencing the compound's reactivity and biological activity .

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial properties. The specific antimicrobial efficacy of 3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde has not been extensively documented; however, similar compounds have shown promising results against various bacterial and fungal strains. For instance, triazole derivatives, which share structural similarities, are known for their antifungal and antibacterial activities .

Anticancer Activity

The potential anticancer properties of 3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde are supported by studies on related compounds. Trifluoromethylated benzaldehydes have been investigated for their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown IC50 values in the nanomolar range against several cancer cell lines .

Case Studies

- Study on Triazole Derivatives : A study highlighted that triazole derivatives with trifluoromethyl groups exhibited enhanced potency against certain cancer types due to improved interactions with target enzymes .

- Antimicrobial Efficacy : A related investigation into trifluoromethyl-substituted compounds revealed significant activity against resistant bacterial strains, suggesting that 3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde may also possess similar properties .

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are explored for:

- Pharmaceutical Development : As intermediates in synthesizing drugs with enhanced efficacy due to the presence of the trifluoromethyl group.

- Material Science : In developing new materials with improved stability and performance characteristics .

Summary of Biological Activities

常见问题

Basic: What are the optimal reaction conditions for synthesizing 3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde?

Methodological Answer:

The synthesis typically involves protecting group strategies and controlled oxidation/reduction steps. Key parameters include:

- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates, particularly when handling aldehydes or hydroxymethyl groups .

- Temperature Control : Optimize reaction temperatures between 0–25°C to balance reaction rate and byproduct formation. For example, oxidation of hydroxymethyl to aldehyde groups may require MnO₂ at 23°C .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or mild oxidizing agents (e.g., MnO₂) are critical for regioselectivity .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies the aldehyde proton (~9.8–10.2 ppm) and hydroxymethyl group (δ ~4.5–5.0 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ ~-60 to -70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C₉H₇F₃O₂: calc. 218.175) .

- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to mitigate aldehyde oxidation and hydroxymethyl group hydrolysis .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to air during weighing .

Advanced: How do substituent positions influence reactivity in nucleophilic additions?

Methodological Answer:

The hydroxymethyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups create electronic asymmetry, directing nucleophiles to specific positions:

Experimental Design : Use DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and predict regioselectivity .

Advanced: How can contradictory biological activity data for derivatives be resolved?

Methodological Answer:

- Comparative Assays : Test derivatives under standardized conditions (e.g., IC₅₀ in enzyme inhibition assays) while controlling variables like solvent (DMSO concentration ≤0.1%) .

- Structural Analysis : Correlate activity with substituent patterns using QSAR models. For example, derivatives with meta-CF₃ show higher binding affinity to CYP450 isoforms than ortho-substituted analogs .

- Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

Advanced: How does computational modeling predict electrophilic substitution regioselectivity?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to calculate Fukui indices (ƒ⁺) for electrophilic attack sites. Higher ƒ⁺ values indicate preferred positions (e.g., para to hydroxymethyl) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on transition-state stability. Polar solvents stabilize charge-separated intermediates in SNAr reactions .

Advanced: What strategies improve yield in multi-step syntheses?

Methodological Answer:

- Protection/Deprotection : Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) during aldehyde oxidation to prevent side reactions .

- Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., trifluoromethylation with Ruppert-Prakash reagent) to enhance heat dissipation and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。